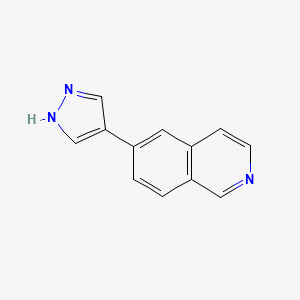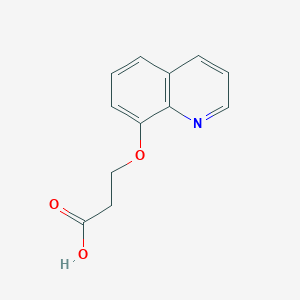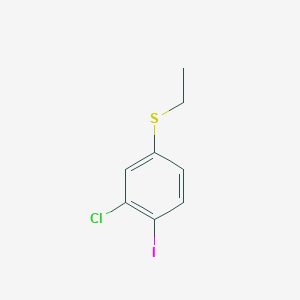
2-(3,4,5-trifluorophenyl)cyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4,5-Trifluorophenyl)cyclopentan-1-one is an organic compound with the molecular formula C₁₁H₉F₃O It is characterized by a cyclopentanone ring substituted with a trifluorophenyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-trifluorophenyl)cyclopentan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3,4,5-trifluorobenzene with cyclopentanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a trifluorophenylboronic acid derivative is coupled with a cyclopentanone derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation or palladium-catalyzed cross-coupling reactions. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(3,4,5-Trifluorophenyl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid, halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-(3,4,5-Trifluorophenyl)cyclopentan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. The trifluorophenyl group is known to enhance the biological activity of compounds.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs. Its structural features may contribute to the design of molecules with improved pharmacokinetic and pharmacodynamic properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties.
Mechanism of Action
The mechanism of action of 2-(3,4,5-trifluorophenyl)cyclopentan-1-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The trifluorophenyl group can enhance binding affinity and selectivity towards specific targets, while the cyclopentanone moiety may contribute to the overall stability and bioavailability of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-difluorophenyl)cyclopentan-1-one
- 2-(3,5-difluorophenyl)cyclopentan-1-one
- 2-(3,4,5-trichlorophenyl)cyclopentan-1-one
Uniqueness
2-(3,4,5-Trifluorophenyl)cyclopentan-1-one is unique due to the presence of three fluorine atoms on the phenyl ring, which significantly influences its chemical and physical properties. The trifluorophenyl group imparts increased lipophilicity, metabolic stability, and potential biological activity compared to similar compounds with fewer or different substituents.
Properties
Molecular Formula |
C11H9F3O |
|---|---|
Molecular Weight |
214.18 g/mol |
IUPAC Name |
2-(3,4,5-trifluorophenyl)cyclopentan-1-one |
InChI |
InChI=1S/C11H9F3O/c12-8-4-6(5-9(13)11(8)14)7-2-1-3-10(7)15/h4-5,7H,1-3H2 |
InChI Key |
PREIEKPVDBMBNT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1)C2=CC(=C(C(=C2)F)F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(1,2,4-triazol-4-yl)phenyl]ethanol](/img/structure/B8708994.png)


![1-Propanone, 3-(dimethylamino)-2-[(dimethylamino)methyl]-1-phenyl-](/img/structure/B8709032.png)
![(4'-(Ethylsulfonyl)-6-fluoro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B8709039.png)

![(Z)-N,N-Dimethyl-N'-(1H-pyrrolo[2,3-c]pyridin-5-yl)formimidamide](/img/structure/B8709057.png)



![3-[(2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino]benzonitrile](/img/structure/B8709092.png)
![7H-Pyrido[3,2-c]carbazole](/img/structure/B8709100.png)


